The mechanism of action for compounds related to "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" has been investigated in the context of anti-tumor activities. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound with a similar structure, have been synthesized and tested for their cytotoxic activities against human colorectal carcinoma cells (HCT-116). These complexes have shown inhibitory actions on cancer cells, with some compounds demonstrating high inhibitory actions with low IC50 values, indicating their potency. The molecular docking results suggest that these compounds may act as CDK8-CYCC kinase inhibitors, proposing a potential mechanism of action towards colon cancer therapy1.
In the field of medicinal chemistry, derivatives of "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" have been synthesized and evaluated for their biological activities. For example, novel heterocyclic compounds derived from a similar starting compound have been tested for their lipase and α-glucosidase inhibition. These compounds have shown significant inhibitory activities, with some exhibiting the best anti-lipase and anti-α-glucosidase activities, suggesting their potential use in the treatment of diseases like obesity and diabetes2.
The structural aspects of related compounds have also been studied. For instance, "2-[(2-Chlorophenyl)(hydroxy)methyl]phenol" has been analyzed for its crystal structure, revealing the dihedral angles between the rings and the conformation of hydroxy groups. Such structural information is crucial for understanding the interaction of these compounds with biological targets and can aid in the design of more effective drugs3.
While specific case studies were not mentioned in the provided papers, the research on these compounds' inhibitory actions against cancer cells and enzymes suggests that they have been part of preclinical studies. These studies are essential for establishing the compounds' efficacy and safety before they can be considered for clinical trials and therapeutic applications.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5